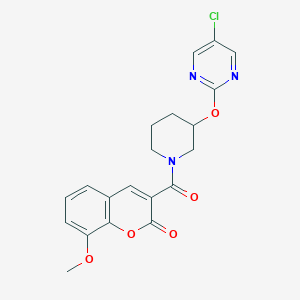

3-(3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one

Description

The compound 3-(3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one is a coumarin derivative with a 2H-chromen-2-one core. Key structural features include:

Properties

IUPAC Name |

3-[3-(5-chloropyrimidin-2-yl)oxypiperidine-1-carbonyl]-8-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O5/c1-27-16-6-2-4-12-8-15(19(26)29-17(12)16)18(25)24-7-3-5-14(11-24)28-20-22-9-13(21)10-23-20/h2,4,6,8-10,14H,3,5,7,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHFQRCDILCGKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCCC(C3)OC4=NC=C(C=N4)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one typically involves multiple steps:

Formation of the Pyrimidine Moiety: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as chlorinated pyrimidine derivatives.

Piperidine Ring Formation: The piperidine ring is often introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the chloropyrimidine intermediate.

Coupling with Chromenone: The final step involves coupling the piperidine-pyrimidine intermediate with a chromenone derivative under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and piperidine moieties.

Reduction: Reduction reactions may target the carbonyl group in the chromenone ring.

Substitution: The chloropyrimidine moiety is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Products may include hydroxylated derivatives.

Reduction: Reduced forms of the chromenone ring.

Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by its unique structure, which includes a chromenone core, a piperidine moiety, and a chloropyrimidine substituent. The molecular formula is , and it has a molecular weight of approximately 422.9 g/mol. The presence of these functional groups contributes to its diverse biological activities.

Biological Activities

1. Anticancer Properties

Research indicates that compounds containing pyrimidine and chromenone structures exhibit anticancer properties. The chloropyrimidine moiety can enhance the inhibition of cancer cell proliferation by interfering with cellular signaling pathways related to tumor growth. Studies have shown that similar compounds can inhibit key enzymes involved in cancer progression, such as thymidine kinase and other kinases involved in cell cycle regulation .

2. Antimicrobial Activity

The presence of the piperidine ring in this compound suggests potential antimicrobial activity. Compounds with similar structures have been reported to exhibit significant antibacterial and antifungal properties. For instance, studies have demonstrated that pyrimidine derivatives can inhibit the growth of various pathogenic microorganisms, making them candidates for developing new antibiotics .

3. Antihypertensive Effects

Recent findings suggest that pyrimidine derivatives can also play a role in managing hypertension. The mechanism often involves the inhibition of angiotensin-converting enzyme (ACE), which is crucial for blood pressure regulation. This compound's structure may allow it to act as an ACE inhibitor, providing therapeutic benefits in hypertensive patients .

Synthesis Pathways

The synthesis of 3-(3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one typically involves several steps:

- Formation of the Chromenone Core : The initial step often includes synthesizing the chromenone backbone through cyclization reactions involving appropriate precursors.

- Piperidine Modification : The introduction of the piperidine ring is achieved through nucleophilic substitution reactions, where piperidine derivatives react with activated halides or carbonyl compounds.

- Pyrimidine Integration : The chloropyrimidine moiety can be incorporated via coupling reactions or through the use of coupling agents that facilitate the formation of carbon-nitrogen bonds.

- Final Modifications : Post-synthetic modifications may include methylation or other functional group transformations to enhance biological activity and solubility.

Case Studies

Several studies have documented the efficacy of related compounds in clinical settings:

- Study on Anticancer Activity : A study published in ACS Omega demonstrated that similar chromenone derivatives exhibited potent anticancer effects against various cancer cell lines, suggesting that modifications like those seen in this compound could yield even more effective agents .

- Antimicrobial Evaluation : Research highlighted in Science.gov showed that pyrimidine derivatives successfully inhibited microbial growth in vitro, supporting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-(3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues in the Coumarin Family

The following table compares the target compound with structurally related coumarin derivatives:

Key Observations:

Substituent Diversity: The target compound’s 5-chloropyrimidine-piperidine-carbonyl chain distinguishes it from analogues with indenopyridine (e.g., 5m, 5n) or bromo-hydroxyimino groups (e.g., 2a). This substitution may enhance target specificity, particularly for kinases or DNA-interacting enzymes . Methoxy vs.

Biological Activity: Indenopyridine-substituted coumarins (5m, 5n) exhibit anticancer activity, likely due to intercalation or topoisomerase inhibition. The target compound’s pyrimidine moiety may offer similar mechanisms but with improved selectivity due to chlorine’s electron-withdrawing effects . Piperazinyl-quinolone derivatives () show antimicrobial activity, suggesting that the target’s piperidine-carbonyl group could be tailored for dual anticancer/antimicrobial applications .

Synthetic Accessibility: Bromo-substituted coumarins (e.g., 2a) are synthesized via straightforward condensation, while indenopyridine derivatives require multi-step protocols. The target compound’s synthesis likely involves coupling a pre-formed 5-chloropyrimidin-2-yloxy-piperidine to a coumarin precursor, similar to methods in .

Comparison with Non-Coumarin Heterocycles

Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives ():

- Example : 8-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one (44g).

- Key Differences: The pyridopyrimidinone core replaces the coumarin system, altering π-π stacking interactions. A piperazine linker instead of piperidine may increase solubility but reduce conformational rigidity.

- The target compound’s piperidine-carbonyl group could offer similar advantages .

Biological Activity

The compound 3-(3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one , also known by its CAS number 2034398-41-7 , is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chromone core, a piperidine ring, and a chloropyrimidine moiety. These structural elements contribute to its unique properties and potential therapeutic applications. The molecular formula is with a molecular weight of 415.8 g/mol .

The mechanisms through which this compound exerts its biological effects are primarily associated with its interaction with various biological targets, including enzymes and receptors involved in critical signaling pathways. Similar compounds have shown significant activity against specific kinases, indicating that this compound may also possess kinase inhibitory properties .

Biological Activities

Research has highlighted several potential biological activities of this compound:

- Anticancer Activity : Compounds with similar structures have demonstrated anticancer properties, potentially inhibiting tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of piperidine exhibit antibacterial effects against pathogens like Salmonella typhi and Bacillus subtilis. The presence of the chloropyrimidine moiety may enhance these effects .

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes .

Case Studies

- Antimicrobial Efficacy : A study evaluating piperidine derivatives found that certain compounds exhibited significant antibacterial activity with IC50 values ranging from 0.63 µM to 6.28 µM against various bacterial strains . This suggests that the target compound could have similar or enhanced efficacy.

- Kinase Inhibition : Research on related piperidine compounds has indicated their potential as kinase inhibitors, which are crucial in cancer therapy. The inhibition of specific kinases could lead to reduced tumor proliferation and enhanced apoptosis in cancer cells .

- Toxicology Profile : Toxicological assessments are necessary to evaluate the safety profile of the compound. Initial studies suggest low toxicity levels in vitro, but comprehensive in vivo studies are required for conclusive results .

Data Table: Biological Activities Summary

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for preparing 3-(3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one?

- Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example:

- Step 1 : Functionalization of the piperidine ring via nucleophilic substitution with 5-chloropyrimidin-2-ol under basic conditions (e.g., NaH/DMF) to introduce the ether linkage .

- Step 2 : Activation of the chromen-2-one core (8-methoxy derivative) using carbonyl diimidazole (CDI) for subsequent amide coupling with the modified piperidine intermediate .

- Step 3 : Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) and characterization using H/C NMR and LC-MS to confirm regiochemistry and purity .

Q. How can researchers verify the structural integrity of this compound, particularly the stereochemistry of the piperidine-carbonyl linkage?

- Methodological Answer :

- X-ray crystallography : Resolve crystal structures to confirm bond angles and spatial arrangement of the piperidine-pyrimidine-chromenone system .

- 2D NMR : Use NOESY or ROESY to detect through-space interactions between the piperidine protons and adjacent groups (e.g., chromenone carbonyl) .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) to validate stereochemistry .

Q. What solvents and conditions are optimal for maintaining the compound’s stability during storage?

- Methodological Answer :

- Storage : Protect from light and moisture at -20°C in amber vials under inert gas (argon). Avoid DMSO for long-term storage due to hygroscopicity; use anhydrous acetonitrile or THF instead .

- Stability assays : Monitor degradation via HPLC-UV (λ = 254 nm) over 30 days under varying conditions (pH 2–9, 25–40°C) to identify optimal storage parameters .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during the coupling of the 5-chloropyrimidin-2-yloxy group to the piperidine ring?

- Methodological Answer :

- Catalytic optimization : Screen Pd-catalyzed cross-coupling conditions (e.g., Buchwald-Hartwig amination) to favor C-O bond formation at the piperidine 3-position over competing sites .

- Kinetic studies : Use in situ IR spectroscopy to track reaction intermediates and adjust temperature (e.g., 80–100°C) to suppress side reactions .

- Computational guidance : Employ molecular docking simulations to predict steric hindrance between the pyrimidine ring and piperidine substituents .

Q. What strategies can resolve contradictory data in biological activity studies (e.g., inconsistent IC values in kinase inhibition assays)?

- Methodological Answer :

- Assay standardization : Validate cell-free vs. cell-based assays using positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments across multiple labs .

- Metabolite profiling : Use LC-HRMS to identify degradation products or metabolites (e.g., demethylation of the 8-methoxy group) that may alter activity .

- Structural analogs : Compare activity with derivatives like 7-hydroxy-8-[(piperidin-1-yl)methyl]-chromenones to isolate pharmacophoric contributions .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic substitution reactions?

- Methodological Answer :

- DFT calculations : Map electrostatic potential surfaces (EPS) to identify electron-deficient regions (e.g., 5-chloropyrimidinyl group) prone to nucleophilic attack .

- MD simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model transition states for carbonyl-group reactivity .

- Benchmarking : Validate predictions by synthesizing analogs (e.g., replacing 5-Cl with 5-NO) and comparing experimental vs. computed reaction rates .

Analytical & Experimental Design Considerations

Q. What advanced techniques are recommended for impurity profiling in batch synthesis?

- Methodological Answer :

- HPLC-MS/MS : Use a C18 column (1.7 µm, 2.1 × 50 mm) with 0.1% formic acid in water/acetonitrile mobile phase to separate and identify impurities >0.1% .

- NMR diffusion-ordered spectroscopy (DOSY) : Differentiate impurities by molecular weight in crude reaction mixtures .

Q. How can researchers design experiments to study the compound’s photostability under UV light?

- Methodological Answer :

- Photodegradation chamber : Expose samples to UV-A (365 nm) and UV-B (302 nm) for 24–72 hours, monitoring degradation via LC-MS .

- Radical trapping : Add antioxidants (e.g., BHT) to assess oxidative degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.